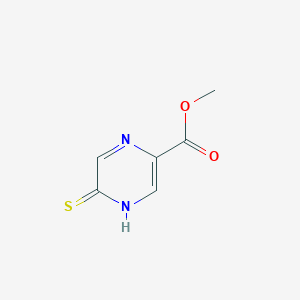
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) is a chemical compound that belongs to the pyrazine family It is characterized by the presence of a mercapto group (-SH) and a carboxylic acid methyl ester group (-COOCH3) attached to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) typically involves the esterification of 5-Mercaptopyrazine-2-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:
5-Mercaptopyrazine-2-carboxylic acid+MethanolH2SO45-Mercaptopyrazine-2-carboxylic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the pyrazine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: Similar in structure but lacks the mercapto group.
2-Methylpyrazine-5-carboxylic acid: Another pyrazine derivative with different substituents.
Uniqueness
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) is unique due to the presence of both the mercapto and ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
147032-26-6 |
|---|---|
Fórmula molecular |
C6H6N2O2S |
Peso molecular |
170.19 g/mol |
Nombre IUPAC |
methyl 6-sulfanylidene-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C6H6N2O2S/c1-10-6(9)4-2-8-5(11)3-7-4/h2-3H,1H3,(H,8,11) |
Clave InChI |
GNLFJDDHMSUFDA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC(=S)C=N1 |
SMILES canónico |
COC(=O)C1=CNC(=S)C=N1 |
Sinónimos |
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















